molecular formula C8H15NO2 B1454355 (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate CAS No. 1009376-79-7

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate

Cat. No.: B1454355
CAS No.: 1009376-79-7
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-RQJHMYQMSA-N
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Description

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is a chiral compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its stereochemistry, having specific (3S,6R) configurations, which means it has distinct spatial arrangements that can significantly influence its chemical behavior and biological activity .

Mechanism of Action

Target of Action

It has been utilized in the production of oseltamivir phosphate, an antiviral medication used to treat and prevent influenza. The stereochemistry of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is crucial for the efficacy of the drug.

Mode of Action

As a chemical intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce changes that contribute to the overall therapeutic effect of the final drug product.

Biochemical Pathways

As an intermediate in the synthesis of antiviral medications, it may play a role in the pathways related to viral replication or immune response.

Result of Action

As an intermediate in the synthesis of antiviral medications, its transformation into other compounds likely contributes to the overall therapeutic effects of these medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and other substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    Methyl 6-methylpiperidine-3-carboxylate: Without specific stereochemistry, this compound may have different biological activities and chemical properties.

    6-Methylpiperidine-3-carboxylate: Lacks the ester group, leading to different reactivity and applications.

Uniqueness

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity, such as drug development and biochemical research .

Properties

IUPAC Name

methyl (3S,6R)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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